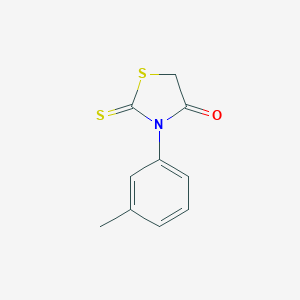

2-Thioxo-3-m-tolyl-thiazolidin-4-one

Descripción

Contextualization within the Broader Field of Thiazolidinone Chemistry

Thiazolidinones are a class of heterocyclic compounds characterized by a five-membered ring containing a sulfur atom, a nitrogen atom, and a carbonyl group. orientjchem.orgresearchgate.net The position of the carbonyl group and the nature of the substituents on the ring give rise to a wide array of derivatives with distinct chemical and physical properties. orientjchem.orgresearchgate.net The thiazolidinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. uconn.eduresearchgate.net

The core structure of 2-Thioxo-3-m-tolyl-thiazolidin-4-one features a thiazolidin-4-one ring, which means the carbonyl group is at the 4-position. The "2-thioxo" designation indicates the presence of a thiocarbonyl group (C=S) at the 2-position, and the "3-m-tolyl" substituent on the nitrogen atom at the 3-position further defines its unique identity.

Historical Trajectory of Thiazolidinone Scaffold Development and Significance

The journey of thiazolidinone chemistry dates back several decades, with early research focusing on the synthesis and characterization of the basic heterocyclic system. A significant milestone in the development of thiazolidinone-based compounds was the discovery of their wide-ranging biological activities. uconn.eduacs.org This led to an intensification of research efforts aimed at synthesizing and screening new derivatives for potential therapeutic applications. frontiersin.org

Key developments in synthetic methodologies, such as one-pot multi-component reactions, have made the synthesis of diverse thiazolidinone libraries more efficient. taylorandfrancis.com These advancements have been instrumental in exploring the structure-activity relationships (SAR) of this class of compounds, paving the way for the rational design of more potent and selective agents. The historical significance of the thiazolidinone scaffold is underscored by the successful development of drugs like the glitazones (e.g., rosiglitazone (B1679542) and pioglitazone) for the treatment of type 2 diabetes. nih.gov

Prominence of the 2-Thioxo-4-thiazolidinone Substructure in Medicinal Chemistry Research

The 2-thioxo-4-thiazolidinone substructure, also known as the rhodanine (B49660) moiety, is a particularly prominent scaffold in medicinal chemistry. taylorandfrancis.comnih.gov Derivatives containing this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govresearchgate.net

The reactivity of the 2-thioxo-4-thiazolidinone ring, particularly at the C5 position, allows for the introduction of various substituents, leading to the generation of large and diverse chemical libraries for high-throughput screening. nih.gov The ability of the rhodanine scaffold to act as a Michael acceptor is a key feature that contributes to its biological activity, though it also presents challenges related to potential non-specific binding. indexcopernicus.com

Academic Research Trends in this compound and Analogues

Current academic research on this compound and its analogues is focused on several key areas:

Synthesis of Novel Analogues: Researchers are continuously exploring new synthetic routes to create derivatives with modified substituents on the tolyl ring and at the C5 position of the thiazolidinone core. The goal is to fine-tune the electronic and steric properties of the molecule to enhance its biological activity and selectivity. ump.edu.pl

Biological Evaluation: A primary focus of research is the investigation of the biological activities of these compounds. This includes screening for anticancer, antibacterial, antifungal, and other therapeutic properties. For instance, some 2-thioxo-4-thiazolidinone derivatives have been investigated as inhibitors of Bcl-2, a protein involved in cancer cell survival. nih.gov

Structural and Computational Studies: X-ray crystallography and computational modeling are being employed to understand the three-dimensional structure of these molecules and their interactions with biological targets. nih.gov These studies provide valuable insights for the rational design of new and more potent analogues. ump.edu.pl For example, the crystal structure of the related compound 3-(p-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one reveals a dihedral angle of 71.20 (9)° between the toluene (B28343) group and the 2-thioxo-1,3-thiazolidin-4-one unit. nih.gov

Table 1: Research Focus on this compound and Analogues

| Research Area | Description | Key Objectives |

| Novel Synthesis | Development of new and efficient synthetic methods. | Improve yields, reduce reaction times, and access a wider range of derivatives. |

| Biological Screening | Evaluation of compounds against various biological targets. | Identify lead compounds for drug development in areas like oncology and infectious diseases. |

| Structural Analysis | Elucidation of the three-dimensional structure of the molecules. | Understand structure-activity relationships and guide the design of new compounds. |

| Computational Modeling | In silico studies to predict activity and binding modes. | Prioritize synthetic targets and understand the mechanism of action at a molecular level. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS2/c1-7-3-2-4-8(5-7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXZAZUMBRCACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178113 | |

| Record name | Rhodanine, 3-(m-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23522-38-5 | |

| Record name | 3-m-Tolylrhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023522385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23522-38-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(m-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-M-TOLYLRHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N501N6TY7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Elucidation of 2 Thioxo 3 M Tolyl Thiazolidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of 2-Thioxo-3-m-tolyl-thiazolidin-4-one provides valuable information about the arrangement of hydrogen atoms within the molecule. The aromatic protons on the m-tolyl group typically appear as a complex multiplet in the range of 7.08 to 8.53 ppm. The methylene (B1212753) protons of the thiazolidinone ring are diastereotopic and are expected to show distinct signals. These protons, part of a SCH₂CONH group, can appear as an AB-type splitting pattern. Additionally, the methyl group protons on the tolyl ring would exhibit a singlet at approximately 2.4 ppm.

Table 1: ¹H-NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic-H | 7.08 - 8.53 (m) |

| CH₂ (Thiazolidinone) | Variable (diastereotopic) |

| CH₃ (Tolyl) | ~2.4 (s) |

s: singlet, m: multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms in different chemical environments will resonate at distinct chemical shifts. For this compound, the carbonyl carbon (C=O) of the thiazolidinone ring is expected to have a chemical shift in the downfield region, typically around 170 ppm. The thiocarbonyl carbon (C=S) will also be in the downfield region, often above 200 ppm. The aromatic carbons of the m-tolyl group will appear in the range of 120-140 ppm. The methylene carbon of the thiazolidinone ring and the methyl carbon of the tolyl group will have signals in the upfield region of the spectrum. The use of deuterated solvents like CDCl₃ is common for such analyses. docbrown.info

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C=S | >200 |

| C=O | ~170 |

| Aromatic-C | 120-140 |

| CH₂ (Thiazolidinone) | Upfield region |

| CH₃ (Tolyl) | Upfield region |

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

To further elucidate the structure and connectivity of atoms, two-dimensional (2D) NMR techniques such as COSY, NOESY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the molecule, helping to establish the connectivity of adjacent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. A strong absorption band is expected for the carbonyl group (C=O) of the thiazolidinone ring, typically appearing in the range of 1670-1741 cm⁻¹. sysrevpharm.org The thiocarbonyl group (C=S) stretching vibration would also be present, although it is generally weaker and appears at a lower frequency than the carbonyl absorption. Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, as well as C-N and C-S stretching bands, would be observed.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O (Amide) | 1670-1741 sysrevpharm.org |

| C=S | Lower frequency, weaker intensity |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-2960 |

| C-N | Variable |

| C-S | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and helps to identify chromophores, which are the parts of a molecule that absorb light. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. These transitions are associated with the aromatic tolyl ring and the conjugated system within the thiazolidinone ring. The exact position of the absorption bands can be influenced by the solvent used for the analysis.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 223.317 g/mol . sigmaaldrich.com The fragmentation pattern would provide further structural information. Common fragmentation pathways could involve the cleavage of the thiazolidinone ring and the loss of small molecules such as CO, CS, or fragments from the tolyl group. Analysis of these fragment ions helps to confirm the proposed structure.

X-Ray Diffraction for Solid-State Molecular Structure Determination

The molecular structure of this compound was definitively established through single-crystal X-ray diffraction analysis. The compound crystallizes in a monoclinic system, which is a common crystal system for organic molecules. nih.gov

Detailed crystallographic data and refinement parameters from the analysis are presented in the table below. The determination was performed at a temperature of 296 K using Molybdenum Kα radiation (λ = 0.71073 Å). researchgate.net The data indicates a high-quality refinement, with a final R-factor of 0.032 for observed reflections, suggesting excellent agreement between the experimental data and the solved crystal structure. nih.gov

Interactive Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₉NOS₂ | nih.gov |

| Formula Weight | 223.3 g/mol | nih.gov |

| Temperature | 296 K | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| Unit Cell Dimensions | a = 8.0775 (3) Åb = 6.4058 (2) Åc = 21.4715 (7) Åβ = 106.068 (2)° | nih.gov |

| Volume | 1067.59 (6) ų | nih.gov |

| Z | 4 | nih.gov |

| Calculated Density | 1.389 Mg/m³ | researchgate.net |

| Absorption Coefficient | 0.46 mm⁻¹ | nih.gov |

| Reflections Collected | 11841 | nih.gov |

| Independent Reflections | 2666 | nih.gov |

| Final R indices [I>2σ(I)] | R₁ = 0.032, wR₂ = 0.087 | nih.gov |

| Goodness-of-fit (S) | 1.03 | nih.gov |

The collected data confirms the atomic connectivity and provides precise bond lengths and angles, forming the basis for a detailed conformational analysis.

Conformational Analysis and Stereochemical Characterization

The solid-state structure of this compound is characterized by the specific orientation of its two main structural units: the 3-methylphenyl ring and the rhodanine (B49660) (2-thioxo-1,3-thiazolidin-4-one) ring system. nih.gov

Both the 3-methylphenyl group and the rhodanine group are individually planar, with maximum root-mean-square deviations from their mean square planes being very small, at 0.0068 Å and 0.0171 Å, respectively. nih.gov This planarity is a key feature of the molecule's conformation.

A critical aspect of the compound's stereochemistry is the spatial relationship between these two planar moieties. The X-ray diffraction data reveals that the 3-methylphenyl ring and the rhodanine ring are nearly perpendicular to each other. The dihedral angle, which is the angle between the planes of these two rings, is precisely 83.30 (3)°. nih.govresearchgate.net This twisted conformation minimizes steric hindrance between the two ring systems. For comparison, the corresponding dihedral angles in the ortho and para isomers, 3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, are 84.44 (9)° and 71.20 (9)°, respectively. nih.govnih.gov

Furthermore, the analysis indicates a structural nuance in the methyl group attached to the phenyl ring. The hydrogen atoms of this methyl group are disordered, meaning they occupy two different sets of positions in the crystal lattice, with a refined occupancy ratio of 0.58:0.42. nih.gov In the crystal packing, the molecules are stabilized by C-H···π and C=O···π interactions. nih.gov

Computational and Theoretical Investigations of 2 Thioxo 3 M Tolyl Thiazolidin 4 One and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic and structural properties of thiazolidinone derivatives. These methods model the molecule at the subatomic level, providing a detailed picture of electron distribution and energy states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for studying complex organic molecules. jmchemsci.com DFT calculations on thiazolidinone analogues, typically using the B3LYP functional with a basis set like 6-311G(d,p), are performed to optimize the molecular geometry and to determine key electronic properties. tandfonline.com

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) indicates the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state. researchgate.net For instance, studies on similar 2-(arylimino)thiazolidin-4-one derivatives have shown ΔE values ranging from 4.26 eV to 5.17 eV. researchgate.net DFT calculations on various thiazolidinone scaffolds have confirmed that the HOMO-LUMO energy gap is a key parameter affecting the molecule's binding affinity to biological targets. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For thiazolidinone derivatives, MEP analysis helps to identify sites prone to electrophilic and nucleophilic attack, which is critical for understanding potential interactions with biological receptors. tandfonline.com

Table 1: Representative Global Reactivity Descriptors for Thiazolidin-4-one Analogues

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |

| Analogue A | -6.47 | -1.35 | 5.12 | 2.56 | 3.91 | 2.99 |

| Analogue B | -5.88 | -1.15 | 4.73 | 2.36 | 3.51 | 2.61 |

| Analogue C | -7.17 | -2.00 | 5.17 | - | - | - |

| Analogue D | -6.41 | -2.15 | 4.26 | - | - | - |

Data is representative of values found for various 2-(arylimino)thiazolidin-4-one derivatives and is for illustrative purposes. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. tandfonline.com By applying TD-DFT, researchers can predict the wavelengths of maximum absorption (λmax) and understand the nature of the electronic transitions, such as n→π* or π→π*, which involve the promotion of electrons from occupied to unoccupied orbitals. tandfonline.com This information is vital for characterizing the photophysical properties of the compound and is often correlated with experimental spectroscopic data. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Thiazolidinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of new molecules and to optimize lead compounds. mdpi.com

Several statistical methods are employed to develop QSAR models for thiazolidinone derivatives. The goal is to create a robust and predictive model that can guide the synthesis of more potent analogues.

Hansch Analysis: Hansch analysis is a classic QSAR approach that correlates the biological activity of compounds with their physicochemical parameters, primarily hydrophobicity (log P), electronic effects (e.g., Hammett constants), and steric factors (e.g., Taft parameters). For thiazolidinone derivatives, Hansch analysis has been used to show that antimicrobial activity is often governed by lipophilic and topological parameters.

Multiple Linear Regression (MLR): MLR is one of the most common tools used in QSAR to build a linear model relating a dependent variable (biological activity) to several independent variables (molecular descriptors). researchgate.net The quality of an MLR model is assessed using statistical parameters like the coefficient of determination (R²), adjusted R² (R²adj), and cross-validation coefficients (Q² or R²cv). nih.gov For a series of thiazolidine-4-one derivatives studied for antitubercular activity, a highly predictive MLR model was developed with an R² value of 0.9092. nih.gov

The predictive power of a QSAR model depends on the selection of relevant molecular descriptors. These descriptors are numerical representations of the molecule's physicochemical properties.

Topological, Lipophilic, and Electronic Parameters: A wide range of descriptors are calculated to capture different aspects of the molecular structure.

Topological descriptors describe the size, shape, and branching of the molecule (e.g., Kier's shape index, connectivity indices). ekb.eg

Lipophilic descriptors , such as the logarithm of the partition coefficient (LogP), quantify the hydrophobicity of the molecule, which influences its ability to cross cell membranes.

Electronic descriptors represent the electronic properties of the molecule (e.g., dipole moment, HOMO/LUMO energies, partial charges). nih.gov

Studies on various thiazolidinone derivatives have shown that their biological activities, including antimicrobial and antitubercular effects, are often correlated with a combination of these descriptors. nih.govekb.eg For example, the antitubercular activity of certain thiazolidin-4-ones was found to be positively correlated with descriptors related to polarizability, electronegativity, and surface area contributions. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Thiazolidinone Derivatives

| Descriptor Type | Example Descriptor | Correlation with Biological Activity |

| Lipophilic | LogP | Often correlated with antimicrobial activity. |

| Topological | Kier's Alpha Shape Index (κα₃) | Found to govern antimicrobial activity in some series. |

| Topological | Valence Connectivity Index (²χν) | Correlated with antimicrobial properties. |

| Electronic | SpMAD_Dzs | Negatively correlated with antitubercular activity. nih.gov |

| Electronic | MLFER_S (Polarizability) | Positively correlated with antitubercular activity. nih.gov |

| Electronic | GATSe2 (Electronegativity) | Positively correlated with antitubercular activity. nih.gov |

Molecular Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between small molecules and biological macromolecules. These techniques provide insights into the binding modes, affinities, and stability of ligand-protein complexes, which is crucial for drug discovery and design. In the context of 2-thioxo-3-m-tolyl-thiazolidin-4-one and its analogues, these simulations have been instrumental in elucidating their potential mechanisms of action.

Ligand-Protein Interaction Studies

Molecular docking studies are frequently employed to predict the preferred binding orientation of a ligand to a protein target. This information is vital for understanding the basis of its biological activity. For thiazolidin-4-one derivatives, these studies have revealed key interactions that contribute to their binding affinity with various protein targets.

Research on thiazolidin-4-one analogues has shown that these compounds can effectively fit into the binding pockets of various enzymes. For instance, docking studies have indicated that the antibacterial action of certain thiazolidin-4-ones may involve the inhibition of E. coli Mur B enzyme. nih.gov Similarly, their antifungal activity is potentially linked to the inhibition of CYP51 (lanosterol 14α-demethylase). nih.gov

The binding of these ligands is typically stabilized by a network of interactions. For example, studies on 5-substituted thiazolidin-4-one derivatives have identified specific binding modes within the active sites of several macromolecules. mdpi.comnih.gov These interactions often include:

Hydrogen Bonds: Formed between the hydrogen bond donors and acceptors on the ligand and the amino acid residues of the protein. For example, one thiazolidinone derivative, DKI39, was found to form two hydrogen bonds with ILE682 and GLN716 of triazoloquinazolines. mdpi.comnih.gov

π-π Interactions: These occur between the aromatic rings of the ligand and the aromatic residues of the protein, such as Phenylalanine (PHE) and Tyrosine (TYR). mdpi.comnih.gov

Hydrophobic Interactions: These are crucial for the stability of the ligand in the binding pocket and involve non-polar parts of the ligand and protein. amazonaws.com

Molecular dynamics simulations further complement docking studies by providing a dynamic view of the ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by docking. Studies have shown that thiazolidin-4-one derivatives can form stable complexes with their target proteins, confirming the viability of the interactions observed in docking studies. mdpi.comnih.gov For example, MD simulations have been used to evaluate the stability of VEGFR-2 inhibitors, including thiazolidine-2,4-dione derivatives, within the active site of the target over a 100 ns timeframe. nih.gov

Table 1: Summary of Molecular Docking Interactions for Thiazolidinone Analogues

| Compound/Analogue | Protein Target | Key Interacting Residues | Interaction Types | Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|---|

| Thiazolidinone Derivative (DKI39) | Triazoloquinazolines | ILE682, GLN716, PHE719, TYR683 | Hydrogen Bond, π-π Interaction | - | mdpi.comnih.gov |

| Thiazolidinone Derivative (DKI39) | Metabotropic glutamate (B1630785) receptor 3 (mglur3) | ARG68, ARG277, TYR222 | Hydrogen Bond, π-π Interaction | - | mdpi.comnih.gov |

| Thiazolidinone Derivative (DKI39) | Janus Kinase 3 (Jak3) | TYR904, LEU905, GLU903 | Hydrogen Bond, π-π Interaction | - | mdpi.comnih.gov |

| Thiazolidinone Derivative (DKI39) | Danio rerio HDAC6 CD2 | HIS574, PHE583 | π-π Interaction | - | mdpi.comnih.gov |

| Thiazolidinone Derivatives | E. coli Mur B | Not Specified | Not Specified | - | nih.gov |

| Thiazolidinone Derivatives | CYP51 | Not Specified | Not Specified | - | nih.gov |

| Thiazolidinone Derivative (A7) | Spike Glycoprotein of SARS-CoV-2 (6VXX) | Not Specified | Not Specified | -8.7 | nih.gov |

| Thiazolidinone Derivative (B5) | Acetylcholinesterase (AChE) | Not Specified | Not Specified | -12.9027 | nih.gov |

| Thiazolidinone Derivative (C7) | Butyrylcholinesterase (BChE) | Not Specified | Not Specified | -8.6971 | nih.gov |

| Thiazolidinone Derivative (C6) | α-glucosidase | Not Specified | Not Specified | -14.8735 | nih.gov |

Prediction and Identification of Potential Biological Targets

A significant application of computational chemistry is the prediction and identification of potential biological targets for a given compound. This is often achieved through reverse docking or by using platforms that predict bioactivity based on chemical structure. For this compound and its analogues, several potential targets have been proposed through such in silico approaches.

By utilizing platforms like SwissADME, researchers have been able to screen thiazolidin-4-one derivatives against a database of known protein structures to identify potential binding partners. mdpi.comnih.gov This approach led to the identification of several macromolecules as potential targets for synthetic 5-substituted thiazolidin-4-ones. mdpi.comnih.gov The docking experiments that followed confirmed strong binding to these predicted targets. mdpi.comnih.gov

The potential biological targets identified for thiazolidin-4-one derivatives are diverse, reflecting the scaffold's versatility. These include:

Enzymes involved in bacterial cell wall synthesis: Such as E. coli Mur B, which is a key enzyme in peptidoglycan biosynthesis. nih.gov

Fungal enzymes: For example, CYP51, which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov

Enzymes relevant to neurodegenerative diseases: Such as Acetylcholinesterase (AChE). mdpi.comnih.gov

Receptor Tyrosine Kinases: Including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a target in anti-cancer therapies. mdpi.com

Other important enzymes and receptors: Including Janus Kinase 3 (Jak3) and Metabotropic glutamate receptor 3 (mglur3). mdpi.comnih.gov

Table 2: Predicted Biological Targets for Thiazolidinone Analogues

| Potential Biological Target | Therapeutic Area | Method of Identification | Source |

|---|---|---|---|

| E. coli Mur B | Antibacterial | Molecular Docking | nih.gov |

| CYP51 | Antifungal | Molecular Docking | nih.gov |

| Triazoloquinazolines | - | SwissADME, Molecular Docking | mdpi.comnih.gov |

| Metabotropic glutamate receptor 3 (mglur3) | Neurological Disorders | SwissADME, Molecular Docking | mdpi.comnih.gov |

| Janus Kinase 3 (Jak3) | Inflammation, Immunology | SwissADME, Molecular Docking | mdpi.comnih.gov |

| Danio rerio HDAC6 CD2 | - | SwissADME, Molecular Docking | mdpi.comnih.gov |

| Acetylcholinesterase | Neurodegenerative Diseases | SwissADME, Molecular Docking | mdpi.comnih.gov |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Cancer | Ligand-based pharmacophore modeling | mdpi.com |

| Spike Glycoprotein of SARS-CoV-2 | Antiviral (COVID-19) | Molecular Docking | nih.gov |

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics, such as in optical switching and data storage. nih.gov Organic molecules, particularly those with push-pull electronic systems, can exhibit significant NLO properties. researchgate.net The this compound scaffold and its derivatives have been the subject of theoretical investigations to evaluate their NLO potential.

Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to determine the NLO properties of these compounds. researchgate.netuobasrah.edu.iq These studies typically involve the calculation of parameters such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. A high value of β suggests a strong NLO activity.

Key findings from theoretical studies on thiazolidinone derivatives include:

The presence of electron-donating and electron-accepting groups can significantly enhance the NLO response. researchgate.net

The nature and position of substituents on the aromatic rings attached to the thiazolidinone core play a crucial role in determining the magnitude of the NLO properties. researchgate.net For instance, it has been observed that p-substituted thiazolidinone derivatives tend to have larger NLO effects than their m-substituted counterparts. researchgate.net

A direct correlation has been found between the first hyperpolarizability (β) and the HOMO-LUMO energy gap (Eg); generally, a smaller energy gap leads to a larger β value. researchgate.net

The frontier molecular orbitals (HOMO and LUMO) play a significant role in the NLO properties, with the HOMO often located on the thiazolidinone and phenyl rings and the LUMO shifted towards the electron-acceptor group. researchgate.net

Experimental techniques such as the Z-scan method are used to validate the theoretical predictions. researchgate.netuobasrah.edu.iq These experiments measure the nonlinear refractive index (NRI) and the nonlinear absorption coefficient (NLAC). For example, a synthesized 4-thiazolidinone (B1220212) derivative was found to have a nonlinear refractive index of 1.79 × 10−7 cm2/W and a nonlinear absorption coefficient of 2.72 × 10−3 cm/W. researchgate.net

Table 3: Theoretical and Experimental NLO Properties of Thiazolidinone Analogues

| Compound/Analogue | Parameter | Value | Method | Source |

|---|---|---|---|---|

| (E)-3-(2-Ethoxyphenyl)-5-(3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one | Nonlinear Refractive Index (NLRI) | 1.79 × 10−7 cm2/W | Z-scan | researchgate.net |

| (E)-3-(2-Ethoxyphenyl)-5-(3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one | Nonlinear Absorption Coefficient (NLAC) | 2.72 × 10−3 cm/W | Z-scan | researchgate.net |

| Thiazolidine with Chlorine (THA@Cl) | First Hyperpolarizability (βtot) | 1217.15 a.u. | Quantum Chemical Calculations | researchgate.net |

| Thiazolidine with two Fluorines (THA@FF) | First Hyperpolarizability (βtot) | 1546.58 a.u. | Quantum Chemical Calculations | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 Thioxo 3 M Tolyl Thiazolidin 4 One Derivatives

Impact of Substituent Variations on Biological Activity Profiles

The biological activity of 2-thioxo-3-m-tolyl-thiazolidin-4-one derivatives can be significantly altered by introducing various substituents at different positions on the thiazolidinone ring.

Role of the N-3 Substituent (m-tolyl and other aryl/alkyl groups)

For instance, the introduction of a quinazoline (B50416) moiety at the N-3 position of the thiazolidin-4-one ring has been shown to decrease cytotoxic activity against certain cancer cell lines. nih.govmdpi.com Conversely, other studies have demonstrated that specific substitutions at this position can lead to potent biological effects. For example, a series of 2,3-disubstituted-4-thiazolidinones were synthesized by reacting 4-(p-toulysulfonoxy) benzaldehyde (B42025) with various aryl/heteryl amines and mercaptoacetic acid, highlighting the importance of the N-3 substituent in the final compound's activity. nih.gov

The electronic properties of the N-3 aryl substituent are also critical. Electron-donating or electron-withdrawing groups on the aryl ring can modulate the electron density of the entire molecule, thereby affecting its binding affinity to target proteins.

Influence of C-5 Substituents and Exocyclic Bonds on Activity

Modifications at the C-5 position of the thiazolidin-4-one ring, often involving the introduction of a substituent via a Knoevenagel condensation, have a profound impact on biological activity. nih.gov This reaction typically creates an exocyclic double bond at the C-5 position, and the nature of the group attached to this bond is a key determinant of the compound's pharmacological profile.

For example, the synthesis of 5-arylidene-2-thioxo-3-N-arylthiazolidin-4-ones through Knoevenagel condensation has been a successful strategy for creating derivatives with various biological activities. researchgate.net The stereochemistry of the exocyclic double bond, usually in the Z-configuration, can also be a critical factor. mdpi.com

Studies have shown that the presence of a 5-(3,4,5-trimethoxybenzylidene) moiety can confer anti-breast cancer activity. mdpi.com Similarly, 5-substituted thiazolidin-4-one derivatives have been explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov The substituents at C-5 can influence the molecule's planarity and its ability to fit into the active site of a target enzyme or receptor.

Table 1: Impact of C-5 Substituents on Biological Activity

| C-5 Substituent | Biological Activity | Reference |

| 5-(3,4,5-trimethoxybenzylidene) | Anti-breast cancer | mdpi.com |

| 5-(4-Methoxybenzylidene) | VEGFR-2 inhibition | nih.gov |

| 5-arylidene | Varied, including antimicrobial and anticancer | researchgate.net |

Effects of Halogen, Heterocyclic, and Other Functional Group Substitutions

The introduction of halogens, heterocyclic rings, and other functional groups onto the core structure of this compound can lead to significant changes in biological activity.

Halogen Substitutions: Halogen atoms, such as chlorine, fluorine, and bromine, can alter a molecule's lipophilicity, electronic properties, and metabolic stability. For example, chloro and hydroxy substituted 1,3-thiazolidin-4-one derivatives have demonstrated potent antimicrobial activity. e3s-conferences.org The position and type of halogen can fine-tune the biological effect.

Heterocyclic Substitutions: Incorporating other heterocyclic rings into the thiazolidin-4-one scaffold can introduce new interaction points with biological targets. For instance, thiazolidin-4-one derivatives bearing a pyrimidine (B1678525) moiety have shown good antibacterial activity. nih.govmdpi.com In another study, thiazole-substituted pyrazolyl-4-thiazolidinones were synthesized, indicating the diverse possibilities of heterocyclic substitutions. nih.gov

Other Functional Groups: The addition of other functional groups, such as nitro or methoxy (B1213986) groups, can also modulate activity. A thiazolidine-4-one derivative with a 5-nitrofuran-2-yl substituent exhibited promising anti-breast cancer activity. nih.govmdpi.com Methoxy groups on an aryl ring, as seen in the 5-(3,4,5-trimethoxybenzylidene) derivatives, are also associated with anticancer properties. mdpi.com

Pharmacophore Identification and Lead Optimization Strategies

The thiazolidin-4-one ring is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a core structure for developing ligands for a variety of biological targets. nih.govmdpi.com Pharmacophore modeling is a crucial tool for identifying the key structural features responsible for the biological activity of these derivatives.

A typical pharmacophore for thiazolidin-4-one derivatives might include:

A hydrogen bond acceptor (the carbonyl group at C-4).

A hydrogen bond donor (if an appropriate substituent is present).

A hydrophobic region (the aryl group at N-3).

An additional interaction site provided by the substituent at C-5.

Lead optimization strategies often involve systematically modifying the substituents at the N-3 and C-5 positions to enhance potency, selectivity, and pharmacokinetic properties. For example, cellular structure-activity relationship-guided optimization led to the identification of a 4-oxo-2-thioxo-thiazolidinone derivative as a selective inhibitor of the NLRP3 inflammasome, a target for anti-inflammatory drugs. nih.gov This process involves synthesizing and testing a library of related compounds to build a comprehensive understanding of the SAR.

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosteric replacement is a strategy used in drug design to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov

In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule. For example, the sulfur atom at the 2-position (the thioxo group) could potentially be replaced with an oxygen atom (an oxo group) to create a thiazolidine-2,4-dione. Thiazolidine-2,4-diones are a well-known class of drugs with antidiabetic properties. nih.govmdpi.com

Similarly, the tolyl group at the N-3 position could be replaced with other aryl or heteroaryl rings to explore different binding interactions. The impact of such replacements can be significant; for instance, replacing a methylthiopropionate fragment with an ethylthioacetate in a related quinazoline series resulted in a substantial increase in anti-inflammatory activity. nih.gov These replacements can alter the molecule's size, shape, electronic distribution, and ability to form hydrogen bonds, all of which can have profound pharmacological implications. nih.gov

Future Directions and Emerging Research Perspectives for 2 Thioxo 3 M Tolyl Thiazolidin 4 One

Development of Novel and Efficient Synthetic Strategies for Analog Diversity

The future of 2-Thioxo-3-m-tolyl-thiazolidin-4-one as a lead compound hinges on the ability to generate a diverse library of analogs for comprehensive screening. While the core synthesis of the parent compound has been reported, involving a three-step reaction procedure starting from m-toluidine (B57737) and carbon disulfide, followed by reaction with sodium chloroacetate (B1199739) and subsequent cyclization in hydrochloric acid, future research will focus on more efficient and versatile synthetic methodologies. nih.gov

Modern synthetic approaches such as microwave-assisted synthesis, which has been successfully employed for other thiazolidinone derivatives, could significantly shorten reaction times and improve yields. nih.gov Furthermore, the development of one-pot, multi-component reactions will be crucial for rapidly creating a wide array of derivatives. nih.gov These strategies would facilitate the introduction of various substituents at key positions of the this compound scaffold, particularly at the C5 position, which is a common site for modification in rhodanine (B49660) derivatives to modulate biological activity. The Knoevenagel condensation is a well-established method for introducing diversity at this position.

Future synthetic endeavors will likely explore:

Combinatorial Chemistry: Utilizing parallel synthesis techniques to generate large libraries of analogs with diverse functional groups.

Green Chemistry Approaches: Employing environmentally benign solvents and catalysts to create more sustainable synthetic routes.

Flow Chemistry: Leveraging continuous-flow reactors for improved control over reaction parameters and scalability.

These advanced synthetic strategies will be instrumental in producing a wide range of novel analogs, which is a prerequisite for a thorough exploration of the therapeutic potential of this compound class.

Integration of Advanced Computational and Experimental Approaches for Mechanism Elucidation

Understanding the precise mechanism of action of this compound at the molecular level is paramount for its rational development. Future research will increasingly rely on a synergistic combination of computational and experimental techniques to elucidate these mechanisms.

Computational Approaches:

Molecular Docking: As demonstrated with other thiazolidinone derivatives, molecular docking studies can predict the binding modes of this compound and its analogs with various biological targets, such as protein kinases and enzymes involved in bacterial cell wall synthesis. mdpi.com This can help in identifying potential therapeutic targets and in understanding the key interactions that govern binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to correlate the structural features of a series of analogs with their biological activities. nih.gov This allows for the identification of key molecular descriptors that influence potency and can guide the design of new, more active compounds.

Density Functional Theory (DFT) Calculations: DFT studies can provide insights into the electronic properties and conformational preferences of the molecule, which are crucial for its interaction with biological targets. nih.gov

Experimental Approaches:

X-ray Crystallography: The crystal structure of 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been determined, revealing a dihedral angle of 83.30 (3)° between the rhodanine and 3-methylphenyl rings. nih.gov Future crystallographic studies of this compound in complex with its biological targets will provide invaluable atomic-level details of their interactions.

Spectroscopic Techniques: Advanced NMR techniques (2D-COSY, 2D-NOESY, 2D-HSQC, 2D-HMBC) can be used to determine the conformation of the molecule and its analogs in solution, which is essential for understanding their behavior in a biological environment. nih.gov

Biophysical Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding affinity and thermodynamics of the interaction between the compound and its target protein.

The integration of these computational and experimental methods will provide a comprehensive understanding of the molecule's mechanism of action, paving the way for more targeted and effective drug design.

Exploration of Undiscovered In Vitro Therapeutic Applications

The rhodanine scaffold is known to exhibit a wide range of biological activities, and this compound is a promising candidate for screening against a variety of therapeutic targets. nih.govmdpi.comnih.gov While much of the research has focused on the broader class of thiazolidinones, future studies will need to specifically evaluate the in vitro therapeutic potential of this m-tolyl derivative.

Emerging areas of investigation include:

Anticancer Activity: Thiazolidinone derivatives have shown promise as anticancer agents by targeting various pathways, including the inhibition of protein kinases like PIM kinases and phosphatases such as PRL-3. nih.govresearchgate.net Given that the purpose of synthesizing various rhodanine derivatives is to study their biological activities, screening this compound against a panel of cancer cell lines is a logical next step. nih.gov Studies on other 2-thioxoimidazolidin-4-one derivatives have demonstrated potent anticancer effects through the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net

Antimicrobial Activity: The thiazolidinone ring is a core component of several antimicrobial agents. nih.govnih.gov Future research should involve testing this compound against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.

Anti-inflammatory Activity: A significant area of interest is the potential of 4-oxo-2-thioxo-thiazolidinones as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. This provides a strong rationale for investigating the anti-inflammatory properties of the m-tolyl derivative.

Enzyme Inhibition: Rhodanine derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase and those involved in viral replication. nih.gov Screening against a diverse panel of enzymes could uncover novel therapeutic targets.

A systematic and high-throughput screening approach will be essential to uncover the full therapeutic potential of this compound.

Refinement of Structure-Guided Design Principles for Enhanced Biological Activity

The development of potent and selective therapeutic agents based on the this compound scaffold will rely heavily on structure-guided design principles. This involves a deep understanding of the structure-activity relationship (SAR) to make informed modifications to the molecule to enhance its biological activity and selectivity.

Key aspects for future refinement include:

Modifications at the C5 Position: As with many rhodanine derivatives, the C5 position is a prime site for introducing diversity. SAR studies on other rhodanines have shown that substituents at this position can significantly impact potency and selectivity.

Bioisosteric Replacements: Exploring the replacement of the thioxo group at the C2 position with an oxo group (to form a thiazolidine-2,4-dione) or other bioisosteres could lead to analogs with improved pharmacokinetic properties or different biological activities.

By systematically modifying the structure of this compound and evaluating the effects on its biological activity, researchers can develop a clear set of design principles for optimizing this promising scaffold.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Thioxo-3-m-tolyl-thiazolidin-4-one?

The synthesis typically involves condensation of m-tolylamine with carbon disulfide and subsequent cyclization with chloroacetic acid derivatives. Green chemistry approaches, such as solvent-free conditions with β-cyclodextrin-SO3H as a catalyst, can enhance yields (up to 85%) while reducing environmental impact . Key variables include reaction temperature (80–110°C), stoichiometry of carbon disulfide, and the use of microwave-assisted techniques to accelerate reaction kinetics .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR are critical for confirming the thiazolidinone ring and m-tolyl substituent. The thiocarbonyl (C=S) group typically appears at δ ~200 ppm in ¹³C NMR .

- XRD : Single-crystal X-ray diffraction (using SHELX or WinGX) resolves bond lengths (e.g., C=S: ~1.65 Å) and torsional angles, confirming the planar thiazolidinone core. Hydrogen bonding networks (e.g., N–H···S interactions) stabilize the crystal lattice .

- IR : Strong absorption bands at ~1250 cm⁻¹ (C=S) and ~1700 cm⁻¹ (C=O) validate the structure .

Q. How can researchers mitigate safety risks during synthesis and handling?

Carbon disulfide (CS₂), a common reagent, requires strict controls due to its toxicity (BEI: 0.5 mg/g creatinine in urine). Use fume hoods, PPE (gloves, goggles), and monitor exposure via urinary biomarkers like 2-thioxothiazolidine-4-carboxylic acid .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the stability of this compound?

Graph set analysis reveals that N–H···S and C–H···O interactions form R₂²(8) motifs, creating helical chains or layered structures. These interactions enhance thermal stability (decomposition >250°C) and reduce solubility in polar solvents. Computational studies (DFT) can predict packing efficiency by modeling intermolecular interaction energies .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or antioxidant assays often arise from substituent effects. For example:

- Electron-withdrawing groups on the aryl ring enhance antibacterial activity (MIC: 8 µg/mL against S. aureus), while electron-donating groups favor antioxidant properties (IC₅₀: 12 µM in DPPH assays) .

- Standardize assay protocols (e.g., broth microdilution for MIC, fixed DPPH concentrations) to minimize variability .

Q. How can computational modeling predict reactivity and guide structural modifications?

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map electrophilic sites (e.g., C5 of the thiazolidinone ring) for nucleophilic attacks .

- Molecular docking : Simulate binding to biological targets (e.g., CDK1 kinase) by analyzing π-π stacking and hydrogen bonds with active-site residues (e.g., Lys33, Glu51) .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.